4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with an oxadiazole ring, and an aniline group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method that provides high yields and is environmentally benign .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and environmental impact. Techniques such as continuous flow synthesis and the use of solid-supported catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its potential as a therapeutic agent.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline involves its interaction with various molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits antimicrobial activity against Staphylococcus aureus.
Zolpidem: A sedative and anxiolytic drug containing the imidazo[1,2-a]pyridine moiety.
Uniqueness
4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline is unique due to its combination of the imidazo[1,2-a]pyridine and oxadiazole rings, along with the aniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15N5O |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-[[5-(8-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C17H15N5O/c1-11-3-2-8-22-10-14(19-16(11)22)17-21-20-15(23-17)9-12-4-6-13(18)7-5-12/h2-8,10H,9,18H2,1H3 |
InChI Key |
WFJKLVKGQVIIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=NN=C(O3)CC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.